Chlorhexidine diacetate

Catalog No.
S2797177
CAS No.
206986-79-0
M.F
C26H40Cl2N10O5
M. Wt
643.57
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorhexidine diacetate

CAS Number

206986-79-0

Product Name

Chlorhexidine diacetate

IUPAC Name

acetic acid;(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine

Molecular Formula

C26H40Cl2N10O5

Molecular Weight

643.57

InChI

InChI=1S/C22H30Cl2N10.2C2H4O2/c23-15-5-9-17(10-6-15)31-21(27)33-19(25)29-13-3-1-2-4-14-30-20(26)34-22(28)32-18-11-7-16(24)8-12-18;2*1-2(3)4/h5-12H,1-4,13-14H2,(H5,25,27,29,31,33)(H5,26,28,30,32,34);2*1H3,(H,3,4)

InChI Key

HIFIDZGAQWOLAU-UHFFFAOYSA-N

SMILES

CC(=O)O.CC(=O)O.C1=CC(=CC=C1NC(=NC(=NCCCCCCN=C(N)N=C(N)NC2=CC=C(C=C2)Cl)N)N)Cl

Solubility

not available
  • Gram-positive bacteria: Staphylococcus aureus, Streptococcus mutans, Enterococcus faecalis [, , ]
  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa []
  • Fungi: Candida albicans []
  • Viruses: Human immunodeficiency virus (HIV) []

The exact mechanism of action of CHDA is still being elucidated, but it is believed to disrupt the cell membrane of microorganisms, leading to cell death.

Applications in Medical and Dental Research

CHDA has been explored in various medical and dental research settings due to its antimicrobial properties. Here are some specific examples:

  • Pre-surgical skin antisepsis: Studies have compared the efficacy of CHDA with other antiseptics like povidone-iodine for pre-surgical skin preparation. These studies suggest that CHDA is equally effective and may cause fewer skin reactions [].
  • Catheter-related infections: CHDA-impregnated catheters are being investigated as a potential strategy to prevent catheter-associated infections, a common complication in healthcare settings [].
  • Dental applications: CHDA-containing mouthwashes, varnishes, and gels are being studied for their potential to reduce dental plaque formation, prevent caries (cavities), and treat gum disease (periodontitis) [, , ].

Research on Potential Side Effects

While CHDA is generally considered safe for topical use, research is ongoing to evaluate its potential side effects. Some studies have reported:

  • Skin irritation: CHDA can cause skin irritation, especially at high concentrations [].
  • Tooth staining: Long-term use of CHDA-containing mouthwashes may cause tooth staining [].
  • Antimicrobial resistance: The emergence of CHDA-resistant microorganisms is a growing concern, and further research is needed to monitor and mitigate this risk [].

Chlorhexidine diacetate is a cationic antiseptic and disinfectant compound, a derivative of chlorhexidine, with the molecular formula C26H38Cl2N10O4. It is primarily utilized for its antimicrobial properties, effective against a wide range of bacteria, fungi, and some viruses. Chlorhexidine diacetate is particularly noted for its applications in medical settings, including skin disinfection prior to surgical procedures and as a treatment for various infections. The compound is available in both liquid and powder forms and is often used in concentrations of 0.05% to 0.1% in antiseptic solutions .

Chlorhexidine diacetate disrupts the cell membranes of microorganisms, leading to cell death []. The exact mechanism is complex and not fully understood, but it likely involves interaction with the cell membrane phospholipids and causing leakage of cellular contents.

Chlorhexidine diacetate exhibits several important chemical behaviors:

  • Dissociation: At physiological pH, chlorhexidine diacetate dissociates to release the positively charged chlorhexidine cation, which interacts with negatively charged bacterial cell walls, leading to bactericidal or bacteriostatic effects depending on concentration .
  • Salt Formation: It can form insoluble salts with anionic compounds, which reduces its antibacterial efficacy. This interaction is particularly relevant in dental products where sodium lauryl sulfate is commonly used .
  • Deactivation: The compound can be deactivated by anionic surfactants and other anionic agents, necessitating careful formulation in products like mouthwashes and toothpastes .

Chlorhexidine diacetate can be synthesized through several methods:

  • Starting Materials: The synthesis typically begins with proguanil derivatives and hexamethylenediamine as key precursors.
  • Linkage Formation: The process involves linking two proguanil molecules with a hexamethylenediamine spacer followed by acetylation to form the diacetate salt .
  • Purification: Post-synthesis purification methods include crystallization or chromatography to yield a pure product suitable for pharmaceutical applications .

Research on chlorhexidine diacetate highlights several interaction dynamics:

  • With Anionic Surfactants: Studies indicate that chlorhexidine diacetate forms complexes with anionic surfactants found in many dental hygiene products, leading to reduced antibacterial activity when used together .
  • Skin Reactions: Patch tests have shown that chlorhexidine diacetate can provoke allergic reactions in some individuals, emphasizing the need for caution during its application .

Chlorhexidine diacetate belongs to a class of compounds known as biguanides. Here are some similar compounds:

Compound NameMolecular FormulaKey Characteristics
Chlorhexidine gluconateC22H30Cl2N10·C12H22O14Used widely as an antiseptic; less effective than diacetate against certain pathogens.
Chlorhexidine hydrochlorideC22H30Cl2N10·HClMore soluble than diacetate; used primarily in oral rinses.
BiguanideC4H11N5A simpler structure; less effective as an antiseptic compared to chlorhexidine derivatives.

Uniqueness of Chlorhexidine Diacetate

Chlorhexidine diacetate stands out due to its balanced solubility and efficacy profile compared to its counterparts. Its ability to maintain activity across various pH levels while minimizing adverse reactions makes it particularly valuable in clinical settings. Additionally, its specific interactions with dental products highlight its unique formulation challenges that are not as pronounced with other biguanides .

The industrial synthesis of chlorhexidine diacetate follows a well-established two-step synthetic route that has been utilized for decades in pharmaceutical manufacturing [2]. The process begins with the formation of the key intermediate, 1,6-hexamethylenebis(dicyandiamide), which serves as the foundation for subsequent chlorhexidine base production [2].

The first stage involves the treatment of hexamethylenediamine with two equivalents of hydrochloric acid to generate hexamethylenediaminedihydrochloride [2]. This intermediate is subsequently reacted with sodium dicyanamide under reflux conditions in alcoholic solvents such as butanol at temperatures exceeding 110 degrees Celsius [2]. The addition of triethylamine to establish a pH of approximately 9 is often necessary to achieve satisfactory yields in this initial synthesis stage [2].

The second stage involves treating the hexamethylenebis(dicyandiamide) intermediate with 4-chloroaniline under reflux conditions in alcoholic solvents including ethanol, n-propanol, iso-propanol, or 2-ethoxyethanol [2]. Hot aqueous sodium hydroxide is added to quench the reaction and facilitate separation of the chlorhexidine base from water-soluble impurities [2]. The synthesis pathway demonstrates remarkable consistency across industrial facilities, with variations primarily occurring in solvent selection and temperature optimization parameters [2].

Synthesis StageStarting MaterialReagentSolventTemperatureYield Considerations
Stage 1HexamethylenediamineSodium dicyanamideButanol>110°CpH adjustment with triethylamine
Stage 2Hexamethylenebis(dicyandiamide)4-chloroanilineEthanol/propanolRefluxSodium hydroxide quenching

Following synthesis completion, chlorhexidine undergoes extraction and purification through recrystallization from methanol to obtain colorless needles [2]. However, this recrystallization method significantly reduces product yields and may not provide chlorhexidine completely free of p-chloroaniline reagent [2]. Alternative solvent systems for extraction and purification have been developed to address these limitations [2].

The final step involves combining the purified chlorhexidine base with acetic acid to generate the commercially relevant diacetate salt [2]. This salt formation process requires precise stoichiometric control to ensure consistent product quality and avoid formation of unwanted byproducts [2]. The manufacturing process demonstrates high reproducibility when proper temperature control and reaction timing are maintained throughout both synthetic stages [2].

Green Chemistry Approaches for Sustainable Production

Contemporary pharmaceutical manufacturing increasingly emphasizes sustainable production methodologies that minimize environmental impact while maintaining product quality and efficacy [12]. Green chemistry approaches for chlorhexidine diacetate production focus on reducing solvent consumption, eliminating toxic reagents, and implementing waste minimization strategies [12].

Alternative extraction methodologies have been developed utilizing environmentally benign solvents to replace traditional organic solvents [12]. Virgin coconut oil has emerged as a promising green alternative for chlorhexidine extraction procedures, offering colorlessness and consistency in component composition across production batches [12]. This natural solvent provides advantages in terms of availability in tropical regions and reduced environmental toxicity compared to conventional organic solvents [12].

Ion-pairing extraction techniques using bromothymol blue as a reagent represent another significant advancement in green chemistry applications [12]. These procedures offer cost-effectiveness, simplicity, and environmental compatibility while maintaining analytical precision for chlorhexidine determination [12]. The methodology provides benefits for avoiding interferences from sample color and additives while supporting sustainable pharmaceutical analysis practices [12].

Research into nanoemulsion formulations has demonstrated potential for reducing overall chemical consumption while maintaining antimicrobial efficacy [11]. The spontaneous emulsification method employs capric/caprylic triglycerides and polysorbate 80 in aqueous systems, reducing dependence on harsh organic solvents traditionally used in chlorhexidine formulations [11]. This approach minimizes organic solvent consumption and reduces waste generation during manufacturing processes [11].

Environmental performance agreements have been established to minimize chlorhexidine releases from industrial formulation facilities [9]. These agreements require participating companies to implement best management practices for reducing environmental discharge while maintaining production efficiency [9]. The initiatives focus on achieving discharge concentrations below predicted no-effect concentration thresholds of 210 nanograms per liter [9].

Waste treatment technologies for chlorhexidine-containing effluents have advanced significantly through development of nanoporous carbon materials derived from agricultural waste [40]. These materials demonstrate effective removal of chlorhexidine from wastewater streams while utilizing renewable feedstock sources [40]. The treatment approach provides dual environmental benefits through waste utilization and pollutant removal [40].

Impurity Profiling and Quality Control Standards

Impurity profiling represents a critical component of chlorhexidine diacetate quality assurance, with particular emphasis on identification and quantification of process-related and degradation impurities [19]. The most significant impurity concern involves 4-chloroaniline, which forms as both a synthetic precursor carryover and a primary degradation product [17] [31].

Comprehensive impurity analysis has identified eleven distinct impurities in chlorhexidine formulations under various stress conditions [19]. These impurities result from systematic degradation pathways involving heat, light, and low pH conditions [19]. The structural assignment of each impurity involves tentative identification from liquid chromatography-mass spectrometry data followed by synthesis of appropriate reference standards [19].

Impurity TypeSourceFormation ConditionsControl Method
4-chloroanilineSynthesis precursor/degradationHeat, low pHAPI specification limits
Solvent residuesManufacturing processReaction solventsResidual solvent testing
Heavy metal ionsRaw materials/catalystsManufacturing contaminationElemental analysis
Related substancesStructural analogsSynthesis byproductsChromatographic separation

Pharmacopeial specifications establish stringent limits for 4-chloroaniline content, with European Pharmacopoeia requiring not more than 500 parts per million in chlorhexidine digluconate solutions [37]. However, manufacturers implementing Good Manufacturing Practice guidelines often establish more restrictive internal limits of 150 parts per million for incoming active pharmaceutical ingredients [26].

Quality control methodologies employ high-performance liquid chromatography with ultraviolet detection and mass spectrometry for comprehensive impurity profiling [17]. These analytical techniques provide separation and quantification of structurally related compounds while ensuring compliance with regulatory specifications [17]. Method validation encompasses linearity, precision, accuracy, and specificity parameters to ensure analytical reliability [33].

Microbiological assays complement chemical analysis by providing functional assessment of antimicrobial potency [33]. These bioassays utilize Staphylococcus aureus as the test microorganism and employ a three-by-three parallel-line model for statistical analysis [33]. The methodology demonstrates excellent linearity with correlation coefficients exceeding 0.9999 within concentration ranges of 0.5 to 4.5 percent [33].

Stability studies reveal that chlorhexidine diacetate degrades more slowly than chlorhexidine digluconate under accelerated storage conditions [17]. The degradation rate increases with temperature and decreases with pH, requiring careful control of storage conditions to maintain product quality throughout shelf life [17]. Packaging materials and storage environments significantly influence degradation kinetics and impurity formation patterns [17].

Scalability Challenges in Industrial Manufacturing

Industrial scale-up of chlorhexidine diacetate production presents multiple technical and operational challenges that require comprehensive process optimization and risk management strategies [26]. The transition from laboratory-scale synthesis to commercial production involves fundamental changes in heat transfer, mass transfer, and reaction kinetics that can significantly impact product quality and yield [47].

Heat transfer inefficiencies represent the most critical challenge during scale-up operations [47]. Laboratory reactions that proceed smoothly in small flasks may exhibit temperature gradients and localized hotspots in large industrial reactors [47]. These thermal non-uniformities can lead to incomplete reactions, increased impurity formation, and potential safety hazards [47]. Industrial facilities address these challenges through implementation of jacketed reactor systems with enhanced heat exchange capabilities and real-time temperature monitoring [26].

Mass transfer limitations become increasingly problematic as reaction volumes increase from liters to thousands of liters [47]. Inadequate mixing in large reactors can result in concentration gradients that affect reaction stoichiometry and product consistency [47]. Advanced impeller designs and baffling systems are essential for achieving uniform mixing while avoiding excessive shear that could impact product quality [26].

Process validation requirements for commercial production demand extensive documentation and testing protocols that extend far beyond laboratory development activities [26]. Critical process parameters including agitator speed, homogenizer settings, vacuum levels, and deaeration times must be qualified and validated for each specific equipment configuration [26]. The validation process requires multiple full-scale batches to demonstrate process reproducibility and product consistency [35].

Scale-up ChallengeImpactMitigation Strategy
Heat transferTemperature gradientsJacketed reactors with enhanced heat exchange
Mass transferConcentration gradientsAdvanced mixing systems with baffles
Process validationRegulatory complianceExtensive batch testing and documentation
Equipment designProduct consistencyCustom process parameter optimization

Manufacturing equipment design considerations become increasingly complex at industrial scale [26]. The selection of appropriate vessel sizes, mixing systems, and material handling equipment requires careful consideration of product characteristics and process requirements [26]. For chlorhexidine diacetate production, equipment must accommodate the specific viscosity and chemical compatibility requirements while maintaining Good Manufacturing Practice standards [26].

Quality assurance systems at industrial scale require implementation of comprehensive in-process controls and real-time monitoring capabilities [31]. The formation of 4-chloroaniline and other critical impurities must be continuously monitored throughout production to ensure compliance with specification limits [31]. Advanced analytical instrumentation and automated sampling systems enable rapid detection of process deviations and implementation of corrective actions [31].

Economic considerations significantly influence scale-up decisions and manufacturing strategies [44]. Capital expenditure requirements for industrial-scale chlorhexidine diacetate production include land acquisition, facility construction, equipment procurement, and utility infrastructure development [44]. Operating expenditure analysis must account for raw material costs, energy consumption, labor requirements, and regulatory compliance expenses [44]. Market demand projections and competitive pricing analysis determine the economic viability of scale-up investments [23].

Wikipedia

Chlorhexidine acetate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Cosmetics -> Preservative

Dates

Modify: 2023-08-17

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